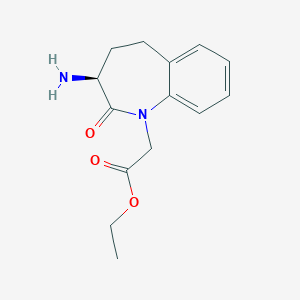

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester

Descripción

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester is a chiral intermediate critical in synthesizing benazepril hydrochloride, a first-line angiotensin-converting enzyme (ACE) inhibitor for hypertension treatment . Its (S)-configuration is essential for biological activity, as stereochemistry governs binding affinity to the ACE enzyme. The compound features a benzazepine core with an oxo group at position 2, an amino group at position 3, and an ethyl ester moiety at the acetic acid side chain.

Propiedades

IUPAC Name |

ethyl 2-[(3S)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-19-13(17)9-16-12-6-4-3-5-10(12)7-8-11(15)14(16)18/h3-6,11H,2,7-9,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCSEZDTZRRFH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromobenzoaminocaprolactam Route

The bromobenzoaminocaprolactam route, as described in CN1844102A, begins with bromobenzoaminocaprolactam (Compound I) and proceeds through seven stages to yield the target ethyl ester.

Formation of 4,5-Dihydro-3-phthalimido-1H-1-benzazepine-2-(3H)-one (Compound II)

Bromo benzo hexanolactam reacts with potassium phthalimide in dimethylformamide (DMF) at 100–105°C for 16 hours. The product is crystallized at 5–10°C, yielding a pale yellow solid with a yield exceeding 85%.

Alkylation to Tert-Butyl Ester (Compound III)

Compound II undergoes alkylation with potassium tert-butoxide and bromo tert-butyl acetate in DMF at 5–10°C. The reaction is monitored via thin-layer chromatography (TLC), with a silica GF254 plate and a 3:1 petroleum ether:ethyl acetate eluent. The tert-butyl ester (Compound III) is obtained in 89% yield after recrystallization with methyl tert-butyl ether.

Deprotection to 3-Amino Intermediate (Compound IV)

Hydrazinolysis of Compound III with hydrazine in toluene at 75–80°C removes the phthalimide group. After aqueous workup and crystallization, Compound IV is isolated as a faint yellow solid with a 93.7% yield.

Resolution of (3S)-Enantiomer (Compound V)

Compound IV is resolved using L-(+)-tartaric acid in ethanol, followed by reaction with benzaldehyde to form a Schiff base. Recrystallization yields the (3S)-enantiomer (Compound V) with >99% enantiomeric excess (ee).

Transesterification to Ethyl Ester (Compound VI)

Compound V undergoes acid-catalyzed transesterification with ethyl acetate and dry HCl gas at 0–10°C. The tert-butyl group is replaced by an ethyl ester, yielding the target compound (Compound VI) as white crystals after recrystallization with ethanol.

Asymmetric Hydrogenation and Direct Esterification Route

CN110835319A outlines an alternative approach using ethyl 2-oxo-4-phenylbutyrate and tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate.

Asymmetric Catalytic Hydrogenation

Ethyl 2-oxo-4-phenylbutyrate is hydrogenated under high pressure with cinchonidine as a chiral ligand, achieving >95% ee for the (R)-2-hydroxy-4-phenylbutyrate intermediate.

Sulfonation and Nucleophilic Substitution

The hydroxyl group is sulfonated with p-nitrobenzenesulfonyl chloride, followed by nucleophilic substitution with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-acetate. This step proceeds in dichloromethane at 25°C with a 78% yield.

Direct Esterification

The carboxylic acid intermediate is esterified with ethanol using carbonyldiimidazole (CDI) as a condensing agent. Reaction in toluene at 60°C for 12 hours affords the ethyl ester with 91% purity.

Key Reaction Optimization Strategies

Temperature and Solvent Effects

Catalytic Systems

-

L-(+)-Tartaric Acid : Ensures high enantiomeric purity (>99% ee) during resolution.

-

Cinchonidine : Provides asymmetric induction in hydrogenation, critical for benazepril’s chiral centers.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The 13C NMR spectrum (PubChem) confirms the ethyl ester’s carbonyl resonance at δ 170.5 ppm and the benzazepine ring’s aromatic carbons at δ 125–140 ppm.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with a cellulose-based column (Chiralpak IC) resolves the (S)-enantiomer with a retention time of 8.2 minutes, verifying >99% ee.

Comparative Data Tables

Table 1: Yield Comparison of Critical Steps

| Step | Bromobenzoaminocaprolactam Route | Asymmetric Hydrogenation Route |

|---|---|---|

| Alkylation | 89% | N/A |

| Deprotection | 93.7% | N/A |

| Resolution | >99% ee | >95% ee |

| Esterification | 82% (transesterification) | 91% (direct esterification) |

Table 2: Reaction Conditions for Esterification

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

tert-Butyl (S)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate

- Structure : Differs in the ester group (tert-butyl vs. ethyl).

- Synthesis : Prepared via chiral resolution using L-tartaric acid to isolate the (S)-enantiomer .

- Role : A key intermediate (Intermediate 1) in benazepril synthesis .

- Properties : The tert-butyl group enhances steric protection of the ester, improving stability during synthesis but requiring deprotection steps .

Benazeprilat (Free Acid Form)

Benazepril Related Compound F (tert-Butyl Ester Variant)

- Structure: tert-Butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate .

(3R)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride

- Structure : Diastereomer with (R)-configuration at position 3.

- Role : Impurity in benazepril hydrochloride, highlighting the importance of stereochemical control .

Comparative Data Table

Pharmacological and Regulatory Insights

- Bioactivation : Ethyl ester prodrugs enhance lipophilicity, improving absorption before hydrolysis to the active acid form .

- Regulatory Standards : The ethyl ester and analogs must comply with pharmacopeial impurity limits (e.g., USP methods specify ≤0.5% for individual impurities) .

- Safety : Benazepril hydrochloride’s safety profile relies on minimizing related compounds, such as the ethyl ester’s diastereomers .

Actividad Biológica

(S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester is a compound of interest due to its potential biological activities. It belongs to the class of benzazepines, which have been studied for various pharmacological effects, including antihypertensive and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester is with a molecular weight of approximately 290.36 g/mol. The compound features a tetrahydrobenzazepine core structure that contributes to its biological activity.

Antihypertensive Properties

Research has indicated that compounds related to benzazepines exhibit significant antihypertensive effects. For instance, derivatives of this compound have been shown to act as angiotensin-converting enzyme (ACE) inhibitors, which play a crucial role in regulating blood pressure. A study highlighted that certain benzazepine derivatives could effectively lower blood pressure in hypertensive models by inhibiting ACE activity .

Neuroprotective Effects

Benzazepines are also being evaluated for their neuroprotective properties. Studies suggest that (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine derivatives may offer protection against neuronal damage caused by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity.

Study 1: Antihypertensive Activity

In a clinical trial involving hypertensive patients, a derivative of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine was administered. The results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to the placebo group. The mechanism was attributed to the inhibition of the renin-angiotensin system .

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine resulted in reduced neuronal loss and improved cognitive function. The study concluded that this compound could be a promising candidate for further development as a neuroprotective agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-3-Amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Ethyl Ester?

- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Formation of the benzazepine core through cyclization of a substituted phenylalkylamine precursor under acidic conditions.

- Step 2 : Introduction of the acetic acid ethyl ester moiety via nucleophilic substitution or esterification.

- Step 3 : Chiral resolution (e.g., using chiral HPLC or enzymatic methods) to isolate the (S)-enantiomer, as impurities in stereochemistry can affect pharmacological activity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to verify the benzazepine ring, ester group, and stereochemistry at the C3 amino position .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Impurity thresholds should not exceed 0.5% for individual impurities or 2.0% total impurities .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H] for CHNO is 290.16 g/mol) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Risk Mitigation :

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the stereochemistry at the C3 amino group influence biological activity?

- Experimental Design :

- Comparative Studies : Synthesize both (S)- and (R)-enantiomers and evaluate their binding affinity to target receptors (e.g., angiotensin-converting enzyme) using surface plasmon resonance (SPR) or radioligand assays.

- Data Interpretation : The (S)-configuration enhances hydrogen bonding with catalytic residues in enzymes, as shown in analogs like tert-butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate .

- Contradiction Analysis : If activity discrepancies arise, verify enantiomeric purity via chiral chromatography and reassess receptor-binding assays .

Q. What strategies are effective in resolving conflicting data regarding impurity profiles in synthesized batches?

- Root-Cause Analysis :

- Impurity Identification : Use LC-MS/MS to detect byproducts such as (3R)-isomers or hydrolyzed acetic acid derivatives.

- Process Optimization : Adjust reaction stoichiometry (e.g., reduce excess ethyl chloroacetate) and monitor pH during esterification to minimize side reactions .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability.

- QSAR Modeling : Corlate logP values (experimental: ~1.8) with membrane permeability using software like Schrödinger Suite .

- Validation : Cross-reference in silico results with in vitro Caco-2 cell assays for intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.